

# 2-Amino-4-chlorophenol as a chemical intermediate in synthesis

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## Compound of Interest

Compound Name: 2-Amino-4-chlorophenol

Cat. No.: B047367

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An In-depth Technical Guide to **2-Amino-4-chlorophenol** as a Chemical Intermediate

## Introduction

**2-Amino-4-chlorophenol**, also known as 4-chloro-2-aminophenol, is a versatile bifunctional aromatic compound with the molecular formula  $C_6H_6ClNO$ .<sup>[1][2]</sup> It typically appears as a grayish to light brown crystalline solid or powder.<sup>[2][3]</sup> This compound serves as a crucial chemical intermediate, finding extensive application in the synthesis of pharmaceuticals, dyes, pesticides, and other complex organic molecules.<sup>[1][3][4]</sup> Its utility is derived from the presence of three reactive sites: a nucleophilic amino group, a phenolic hydroxyl group, and a chlorinated aromatic ring, which allow for a wide range of chemical transformations.<sup>[5][6]</sup>

## Physicochemical and Spectroscopic Data

The physical and chemical properties of **2-Amino-4-chlorophenol** are critical for its application in synthesis, influencing solubility, reactivity, and storage conditions.

Table 1: Physicochemical Properties of **2-Amino-4-chlorophenol**

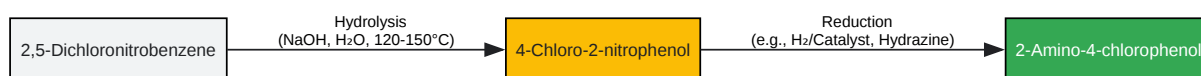
Property	Value	Reference
Molecular Weight	143.57 g/mol	[2]
Melting Point	136-141 °C	[3][7]
Appearance	Grayish to light brown crystalline solid/powder	[2][3]
Solubility	Insoluble in water; Soluble in methanol, alcohols, and acetone	[2][4][7]
Stability	Stable, but may be sensitive to prolonged air/light exposure. Incompatible with strong oxidizing agents.	[3]
CAS Number	95-85-2	[8]
InChI Key	SWFNPENEBHAHEB-UHFFFAOYSA-N	[9]

Spectroscopic Data: The structure of **2-Amino-4-chlorophenol** can be confirmed by various spectroscopic techniques. The <sup>1</sup>H NMR spectrum provides characteristic signals for the aromatic protons.[9] Spectroscopic and computational investigations using FT-IR, FT-Raman, HF, and DFT methods have been conducted to analyze its vibrational spectra and molecular properties.

## Synthesis of 2-Amino-4-chlorophenol

The most common industrial synthesis of **2-Amino-4-chlorophenol** involves the reduction of its nitro precursor, 4-chloro-2-nitrophenol.[10][11] Several methods have been developed, often starting from 2,5-dichloronitrobenzene.

General Synthetic Workflow:



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Caption: General synthesis workflow for **2-Amino-4-chlorophenol**.

Table 2: Summary of Selected Synthesis Protocols for **2-Amino-4-chlorophenol**

Starting Material	Key Reagents	Catalyst	Yield	Purity	Reference
4-Chloro-2-nitrophenol	Hydrazine hydrate (85%)	Activated Carbon	76.7%	-	<a href="#">[10]</a>
2,5-Dichloronitrobenzene	Caustic soda, H <sub>2</sub> , HCl	Raney Nickel	-	>99%	<a href="#">[1]</a>
2,5-Dichloronitrobenzene	Caustic soda, H <sub>2</sub> , HCl	Platinum on Carbon	-	High	<a href="#">[1]</a>
2-Chloro-4-nitrophenol	Hydrazine hydrate (40%)	Activated Carbon, FeCl <sub>3</sub> ·6H <sub>2</sub> O	93.8%	98.2%	<a href="#">[12]</a>

## Experimental Protocols for Synthesis

Protocol 1: Reduction of 4-Chloro-2-nitrophenol with Hydrazine Hydrate[\[10\]](#)

- A mixture of 4-chloro-2-nitrophenol (17.4 g, 0.10 mol), activated carbon (4.5 g), a promoter (1.0 g), and methanol (100 ml) is stirred and heated to reflux.
- After 10 minutes, 85% hydrazine hydrate (8.8 g, 0.15 mol) is added dropwise over 40 minutes.
- The reaction is maintained at reflux for 2 hours until the yellow color of the reaction mixture disappears completely.

- After cooling, the mixture is filtered, and the filter cake is washed with a small amount of methanol.
- The combined filtrate and washings are concentrated under reduced pressure.
- Water (120 ml) and activated carbon (1.0 g) are added, and the mixture is heated to reflux for 20 minutes with the addition of a reducing agent like sodium hydrosulfite until the solution becomes colorless.
- The solution is cooled to induce crystallization, and the resulting white, sheet-like crystals of **2-Amino-4-chlorophenol** are collected by filtration (Yield: 11.0 g, 76.7%).

#### Protocol 2: Catalytic Hydrogenation from 2,5-Dichloronitrobenzene<sup>[1]</sup>

- Hydrolysis: 2,5-Dichloronitrobenzene is heated in a strong alkaline aqueous solution (e.g., caustic soda) at 120-150°C for 16-24 hours to produce 4-chloro-2-nitrophenol.
- Catalytic Reduction: The obtained 4-chloro-2-nitrophenol is dissolved in methanol.
- A catalyst, such as Raney Nickel or Platinum on Carbon, is added to the solution in a hydrogenation kettle.
- Hydrogen gas is introduced at a controlled pressure (e.g., up to 5.0 kg/cm<sup>2</sup>) and temperature (e.g., up to 95°C) until the reaction is complete.
- The catalyst is removed by filtration.
- The filtrate is processed by adjusting the pH with hydrochloric acid, decolorizing with activated carbon, and precipitating the product by adding a lye solid. The final product is filtered and dried.

## Applications as a Chemical Intermediate

**2-Amino-4-chlorophenol** is a valuable building block for a range of commercially important products.

## Pharmaceutical Synthesis

This intermediate is critical in the production of several active pharmaceutical ingredients (APIs).

- Suvorexant: **2-Amino-4-chlorophenol** is a synthetic raw material for this novel hypnotic drug used for treating insomnia.[10]
- Chlorzoxazone: It is a known impurity and a potential degradation product of Chlorzoxazone, a centrally acting muscle relaxant.[10][13][14] The synthesis of Chlorzoxazone can involve related aminophenol structures, highlighting the importance of controlling this impurity.
- Bioactive Benzoxazoles: The compound is a key precursor for synthesizing benzoxazole derivatives, which are pharmacophores found in molecules with potential antimicrobial, antidiabetic, and anticancer activities.[5][15]

## Dye and Pigment Manufacturing

The ortho-disposed amino and hydroxyl groups make **2-Amino-4-chlorophenol** an excellent precursor for various dyes, particularly metal-complex and azo dyes, which exhibit superior lightfastness.[16]

- Azo Dyes: It serves as a diazo component, which, after diazotization, can be coupled with other aromatic compounds to create a wide spectrum of colors.[16]
- Mordant and Acid Dyes: It is listed as an intermediate for numerous specific dyes, including C.I. Mordant Black 56, C.I. Mordant Blue 13, and C.I. Acid Black 181.[17]
- Solvent Dyes: It is also used in the synthesis of solvent dyes like C.I. Solvent Red 243.[17]

## Agrochemicals

**2-Amino-4-chlorophenol** and its derivatives are used in the synthesis of pesticides and herbicides. For instance, the related compound 2-chloro-4-aminophenol is a key intermediate for the insect growth regulator Lufenuron.[12][18] Its structural similarity implies its potential in creating a variety of crop protection agents.[6]

Table 3: Examples of Products Synthesized from **2-Amino-4-chlorophenol**

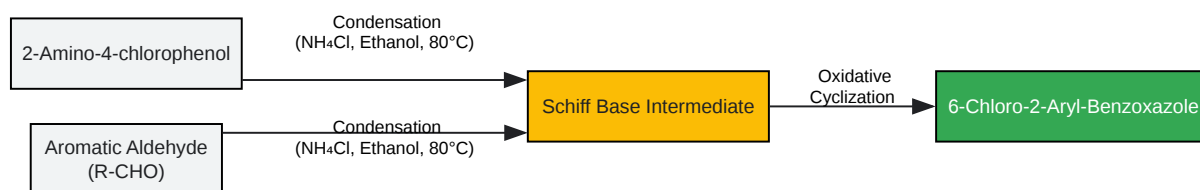
Product Class	Specific Example(s)	Application	Reference
Pharmaceuticals	Suvorexant	Hypnotic Drug (Insomnia Treatment)	[10]
Benzoxazole Derivatives	Antimicrobial, Anticancer Agents	[5]	
Dyes	C.I. Mordant Blue 13	Textile and Material Colorant	[17]
C.I. Acid Black 181	Textile and Material Colorant	[17]	
C.I. Solvent Red 243	Solvent-based Colorant	[3][17]	
Agrochemicals	Lufenuron (from related isomer)	Insect Growth Regulator	[12][18]

## Key Synthetic Transformations and Protocols

### Synthesis of Benzoxazole Derivatives

The condensation of **2-Amino-4-chlorophenol** with carboxylic acids or aldehydes followed by cyclization is a common route to produce bioactive benzoxazoles.[5]

General Workflow for Benzoxazole Synthesis:



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Caption: Synthesis of benzoxazoles from **2-Amino-4-chlorophenol**.

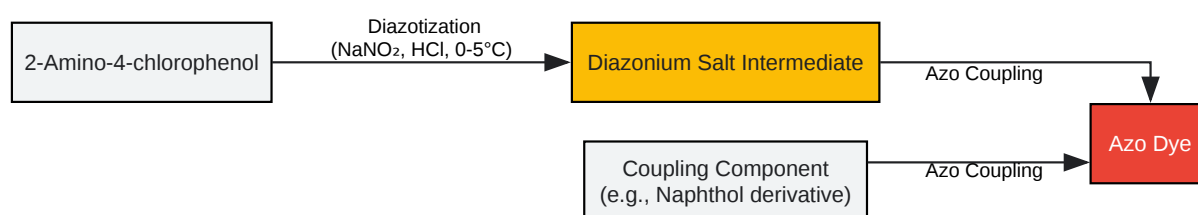
## Protocol 3: Synthesis of a 6-Chlorobenzoxazole Derivative[5]

- To a 50 mL round-bottom flask, add **2-Amino-4-chlorophenol** (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), ammonium chloride (0.5 g), and ethanol (5 mL).
- Equip the flask with a reflux condenser and a magnetic stir bar.
- Heat the reaction mixture to 80°C with continuous stirring for 6-8 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Pour the mixture into a beaker containing ice-cold water to precipitate the product.
- Collect the solid product by filtration, wash with water, and dry.

## Synthesis of Azo Dyes

Azo dye synthesis involves the diazotization of the amino group on **2-Amino-4-chlorophenol**, followed by coupling with a suitable aromatic partner.

General Workflow for Azo Dye Synthesis:



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Caption: General pathway for synthesizing an azo dye.

## Protocol 4: General Diazotization and Coupling Procedure[10][19]

- Diazotization: Dissolve **2-Amino-4-chlorophenol** (1 equivalent) in an aqueous solution of hydrochloric acid.

- Cool the solution to 0-5°C in an ice bath.
- Slowly add a cold aqueous solution of sodium nitrite (1 equivalent) dropwise, keeping the temperature below 5°C.
- Stir the reaction mixture at this temperature for about 1 hour to ensure complete formation of the diazonium salt. The completion can be tested using starch-iodide paper.
- Coupling: In a separate vessel, dissolve the coupling component (e.g., a naphthol sulfonic acid derivative) in an aqueous alkaline solution.
- Slowly add the prepared diazonium salt solution to the coupling component solution, maintaining a low temperature (typically below 10°C) and the appropriate pH.
- Stir the reaction mixture until the coupling is complete, which is often indicated by a distinct color change.
- The resulting dye is then isolated, typically by salting out, followed by filtration, washing, and drying.

## Conclusion

**2-Amino-4-chlorophenol** is a cornerstone intermediate in synthetic organic chemistry. Its versatile reactivity, stemming from its amino, hydroxyl, and chloro functional groups, enables the efficient construction of a wide array of valuable molecules. From life-saving pharmaceuticals and high-performance dyes to specialized agrochemicals, the applications of this compound are extensive and critical to multiple industries. The synthetic protocols outlined herein provide a foundation for its practical use in research and development, underscoring its continued importance as a key chemical building block.

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